molecular formula C6H11FO B2638679 (1S,2S)-2-fluorocyclohexan-1-ol CAS No. 292150-03-9

(1S,2S)-2-fluorocyclohexan-1-ol

Cat. No.: B2638679
CAS No.: 292150-03-9
M. Wt: 118.151
InChI Key: LMYKFDDTPIOYQV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-Fluorocyclohexan-1-ol is a chiral fluorinated building block of high value in medicinal chemistry and drug discovery research. With the molecular formula C6H11FO and a molecular weight of 118.15 g/mol, this stereochemically defined compound is particularly useful for probing structure-activity relationships (SAR) . The introduction of a fluorine atom onto a cyclohexane ring system can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing lead compounds . For instance, fluorinated cyclohexane motifs are explored in the development of subtype-selective positive modulators for KCa2.2 ion channels, which are potential therapeutic targets for neurological conditions like spinocerebellar ataxia . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. The product is supplied with guaranteed high purity and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Chemical Identifiers: • CAS: 292150-03-9 • MDL: MFCD22581356 • Molecular Formula: C6H11FO • Molecular Weight: 118.1493 g/mol • SMILES: F[C@@H]1 C@H O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-fluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYKFDDTPIOYQV-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis of 1s,2s 2 Fluorocyclohexan 1 Ol

Cyclohexane (B81311) Ring Conformation and Fluorine/Hydroxyl Substituent Effects

The cyclohexane ring is not a flat hexagon; to relieve the angle and torsional strain of a planar structure, it adopts puckered three-dimensional shapes. wikipedia.orglibretexts.org The most stable and predominant of these is the chair conformation, which eliminates nearly all angle and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering all adjacent C-H bonds. libretexts.orglibretexts.orgmasterorganicchemistry.com In a substituted cyclohexane, each carbon atom has one axial position (pointing vertically up or down relative to the ring's "plane") and one equatorial position (pointing outwards from the ring's "equator"). libretexts.org

For a trans-1,2-disubstituted cyclohexane like (1S,2S)-2-fluorocyclohexan-1-ol, two principal chair conformations are possible through a process called ring inversion. These are the diequatorial conformer, where both the fluorine and hydroxyl groups occupy equatorial positions, and the diaxial conformer, where both substituents occupy axial positions.

ConformerSubstituent PositionsRelative StabilityKey Interactions
Diequatorial-F (eq), -OH (eq)More Stable (Lower Energy)Gauche interaction between -F and -OH
Diaxial-F (ax), -OH (ax)Less Stable (Higher Energy)Severe 1,3-diaxial steric strain

The two chair conformations of this compound interconvert via a process known as a ring flip or chair-chair interconversion. youtube.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. The molecule must pass through higher-energy intermediate conformations, including the half-chair and the twist-boat, to complete the inversion. libretexts.orgmasterorganicchemistry.com

The energy barrier for this inversion is significant enough that the process is slow on the NMR timescale at low temperatures but rapid at room temperature. However, the equilibrium between the two chair forms is not balanced. Due to the pronounced energetic penalty of the diaxial conformation, the conformational equilibrium for this compound lies heavily in favor of the diequatorial conformer. The population of the diaxial conformer at room temperature is expected to be negligible. The equilibrium constant (Keq) for the diaxial to diequatorial conversion is therefore very large.

Intramolecular Interactions

The conformational preferences observed in this compound are governed by a balance of subtle and significant intramolecular interactions.

The existence of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH•••F) is a possibility in fluorohydrin systems. nih.govnih.gov Such an interaction would be geometrically most favorable in the diaxial conformation, where the axial -OH and -F groups can come into relatively close proximity. While organofluorine compounds are generally considered weak hydrogen bond acceptors, evidence for such interactions exists, particularly in conformationally restricted systems. nih.govcaltech.edu

The primary factor dictating the conformational equilibrium is steric strain, specifically 1,3-diaxial interactions, also known as syn-axial interactions. chemistrysteps.comlibretexts.org This type of strain arises from the steric repulsion between an axial substituent and the axial hydrogen atoms (or other substituents) at the C3 and C5 positions relative to it. libretexts.org

In the highly unstable diaxial conformer of this compound, these interactions are severe:

The axial hydroxyl group at C1 experiences steric repulsion from the axial hydrogens at C3 and C5.

The axial fluorine atom at C2 experiences steric repulsion from the axial hydrogens at C4 and C6.

These repulsive forces significantly increase the potential energy of the diaxial conformer, making it energetically unfavorable. youtube.com The sum of these destabilizing interactions ensures that the molecule spends almost all of its time in the diequatorial conformation where these clashes are absent.

Axial SubstituentPositionInteracting Axial HydrogensInteraction Type
-OHC1H on C3, H on C51,3-Diaxial Repulsion
-FC2H on C4, H on C61,3-Diaxial Repulsion

Stereochemical Purity and Absolute Configuration Determination

Establishing the stereochemical integrity of a chiral molecule like this compound is essential. This involves confirming its absolute configuration and quantifying its enantiomeric and diastereomeric purity.

The absolute configuration (the precise 3D arrangement of atoms) can be unambiguously determined using single-crystal X-ray crystallography. nih.gov This technique provides a detailed map of electron density in a crystalline sample, allowing for the direct visualization of the molecular structure and the assignment of the (1S,2S) stereochemistry. An alternative and powerful method involves chemical derivatization with a chiral reagent of known absolute configuration, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov The resulting diastereomeric esters can then be analyzed by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to deduce the absolute configuration of the original alcohol. nih.gov

Stereochemical purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de), can be assessed by several analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase, can separate the different stereoisomers, allowing for their quantification. Furthermore, NMR spectroscopy in the presence of chiral solvating agents or after derivatization with a chiral reagent can also be used to distinguish between and integrate the signals corresponding to different stereoisomers, thereby determining their relative ratios.

Influence of Solvent Environment on Conformational Preferences

The conformational equilibrium of this compound, a trans isomer, is significantly influenced by the surrounding solvent environment. This compound primarily exists as an equilibrium between two chair conformations: the diequatorial (eq-eq) conformer, where both the hydroxyl and fluorine substituents occupy equatorial positions, and the diaxial (ax-ax) conformer, where both substituents are in axial positions. Detailed research, primarily utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy at various temperatures, has elucidated the energetic preferences between these two conformers in different solvents. rsc.org

The diequatorial conformer is consistently found to be the more stable of the two, a preference that is largely attributed to the formation of an intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom (OH···F). rsc.org However, the magnitude of this preference, represented by the Gibbs free energy difference (ΔG), is modulated by the polarity of the solvent. rsc.org

In nonpolar solvents, such as carbon tetrachloride, the energy difference between the diaxial and diequatorial conformers is more pronounced. As the polarity of the solvent increases, the energy difference generally decreases. For instance, in very polar solvents like acetone, the stability of the diequatorial conformer is lessened compared to its stability in nonpolar environments. rsc.org This trend is explained by solvation theory; polar solvents can solvate both conformers, but the effect is more significant for the more polar conformer, which can alter the relative energies.

An interesting exception to this general trend is observed in proton-donor solvents like chloroform (B151607) (CDCl₃) and dichloromethane (B109758) (CD₂Cl₂). rsc.org In these solvents, the energy difference favoring the diequatorial conformer is anomalously high. This is attributed to preferential hydrogen bonding between the solvent's C-H bond and the oxygen atom of the hydroxyl group in the diequatorial conformer (CH···O). rsc.org This specific interaction further stabilizes the diequatorial form beyond what would be expected based on solvent polarity alone.

The conformational energies have been determined by direct integration of NMR spectra at low temperatures, providing precise populations of the ax-ax and eq-eq conformers. rsc.org These experimental findings are crucial for understanding how intermolecular forces between the solute and solvent can influence intramolecular interactions and, consequently, the three-dimensional structure of the molecule.

Conformational Free Energy Difference (ΔG) between Diaxial and Diequatorial Conformers of trans-2-Fluorocyclohexanol in Various Solvents
SolventSolvent TypeΔG (eq-eq → ax-ax) (kcal/mol)
Carbon Tetrachloride (CCl₄)Nonpolar1.5
Chloroform (CDCl₃)Proton Donor2.1
Dichloromethane (CD₂Cl₂)Proton Donor1.9
AcetonePolar Aprotic1.2

Advanced Spectroscopic Characterization for Structural Elucidation of 1s,2s 2 Fluorocyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For (1S,2S)-2-fluorocyclohexan-1-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals and provides deep insights into its conformational preferences.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent fluorine and oxygen atoms. The protons on the carbons bearing the fluoro (C2) and hydroxyl (C1) groups (H-1 and H-2) are expected to resonate at lower fields compared to the other methylene (B1212753) protons of the cyclohexane (B81311) ring.

¹³C NMR: The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms of the cyclohexane ring. The carbons C1 and C2, being directly attached to the electronegative oxygen and fluorine atoms respectively, are significantly deshielded and appear at the downfield region of the spectrum. The chemical shifts of the remaining methylene carbons (C3, C4, C5, C6) are found at higher fields.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. The chemical shift of the fluorine atom is sensitive to its local electronic environment and can be influenced by through-space interactions and solvent effects. biophysics.org For fluorocyclohexane (B1294287) derivatives, the chemical shift can also provide information about the axial or equatorial orientation of the fluorine atom. biophysics.org

¹H NMR Data
Assignment Chemical Shift (ppm)
H-1~3.6-4.0
H-2~4.5-5.0
Cyclohexyl Protons~1.2-2.2
OHVariable
¹³C NMR Data
Assignment Chemical Shift (ppm)
C-1~70-75
C-2~90-95 (with C-F coupling)
Cyclohexyl Carbons~20-40

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two or three bonds (²JHH and ³JHH). sdsu.edu This allows for the tracing of the proton-proton connectivity throughout the cyclohexane ring, confirming the sequence of methylene groups and their relationship to the H-1 and H-2 methine protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This experiment is crucial for the unambiguous assignment of the ¹³C signals based on the already assigned proton resonances.

Analysis of Coupling Constants (e.g., ³JHH, ²JHF, ³JHF) for Dihedral Angle Determination

The magnitude of the coupling constants provides valuable information about the dihedral angles between coupled nuclei, which is essential for determining the preferred conformation of the cyclohexane ring.

The Karplus equation relates the three-bond coupling constant (³J) to the dihedral angle (θ). In the context of a cyclohexane chair conformation, large ³JHH values (typically 8-13 Hz) are observed for axial-axial couplings (θ ≈ 180°), while smaller values are seen for axial-equatorial and equatorial-equatorial couplings (θ ≈ 60°).

For this compound, the analysis of the coupling constants for H-1 and H-2 can help determine their axial or equatorial positions. In the most stable chair conformation, substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric strain. lumenlearning.com However, the presence of the electronegative fluorine atom can lead to stereoelectronic effects, such as the gauche effect, which might favor a conformation where the fluorine is axial. youtube.com

Furthermore, heteronuclear coupling constants, such as ²JHF and ³JHF, provide additional conformational insights. The magnitude of these couplings is also dependent on the dihedral angle.

Coupling Constants and Dihedral Angles
Coupling Type Typical Value (Hz) and Corresponding Dihedral Angle
³J (H_ax, H_ax)8-13 Hz (~180°)
³J (H_ax, H_eq)2-5 Hz (~60°)
³J (H_eq, H_eq)2-5 Hz (~60°)
³J (H, F)Dependent on dihedral angle

Chiral NMR Spectroscopy for Enantiodiscrimination

To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy can be employed. This involves the use of a chiral solvating agent or a chiral derivatizing agent. nih.govspringernature.com

Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer.

Chiral Derivatizing Agents: The chiral analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers, which will exhibit distinct NMR spectra. springernature.com

The integration of the signals corresponding to the different enantiomers allows for the determination of the enantiomeric excess (ee) of the sample. rsc.org ¹⁹F NMR is particularly sensitive for this purpose due to its large chemical shift dispersion. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-F functional groups.

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening being a result of intermolecular hydrogen bonding. fiveable.mepressbooks.pub

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the cyclohexane ring. libretexts.org

C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the molecular conformation.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks arising from C-C stretching and various bending vibrations, which are unique to the specific molecule. libretexts.org

The position and shape of the O-H stretching band can provide insights into the extent and nature of hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom is possible in this molecule, which would lead to a sharper O-H band at a slightly lower frequency compared to a molecule where only intermolecular hydrogen bonding occurs.

Characteristic IR Absorption Bands
Functional Group Approximate Wavenumber (cm⁻¹)
O-H (alcohol, hydrogen-bonded)3200-3600 (broad, strong)
C-H (alkane)2850-3000 (strong)
C-F1000-1400 (strong)
C-O1050-1200 (strong)

Raman Spectroscopy for Conformational Insights

Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules, offering a detailed fingerprint of their structure. For a molecule like this compound, which exists as an equilibrium between two primary chair conformers—the diequatorial (eq,eq) and the diaxial (ax,ax)—Raman spectroscopy is particularly insightful for characterizing this dynamic behavior.

The conformational equilibrium is dictated by a balance of steric effects, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding. In the case of trans-2-fluorocyclohexanol, studies have shown that the diequatorial conformer is significantly stabilized by an intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom. rsc.org This stabilization is solvent-dependent but establishes the (eq,eq) form as the major conformer in many environments. rsc.orgnih.gov

The Raman spectrum of a sample of this compound would therefore be a superposition of the spectra of both the (eq,eq) and (ax,ax) conformers. By analyzing the spectrum, particularly at varying temperatures or in different solvents, the relative populations of these conformers can be determined. Key vibrational modes that would be sensitive to the conformational changes include:

C-F and C-O Stretching Vibrations: The frequencies of the carbon-fluorine and carbon-oxygen stretching modes are expected to differ between the two conformers due to the different electronic environments of axial and equatorial substituents.

Ring Vibrations: The breathing and deformation modes of the cyclohexane ring are also conformation-dependent and would present distinct bands for the (eq,eq) and (ax,ax) forms.

O-H Stretching Region: The presence and nature of intramolecular hydrogen bonding in the (eq,eq) conformer would lead to a noticeable shift in the O-H stretching frequency compared to the (ax,ax) conformer, where such an interaction is absent.

By assigning the observed Raman bands to specific vibrational modes of each conformer, the ratio of their intensities can provide a quantitative measure of the conformational free energy difference (ΔG°).

Vibrational Mode Expected Raman Shift (cm⁻¹) for (eq,eq) Conformer Expected Raman Shift (cm⁻¹) for (ax,ax) Conformer Assignment Notes
O-H Stretch (H-bonded)~3550-3600-Broad band indicative of intramolecular hydrogen bonding.
O-H Stretch (free)-~3630-3650Sharper band, typical for a non-hydrogen-bonded hydroxyl group.
C-H Stretch~2850-3000~2850-3000Complex region with overlapping bands from axial and equatorial C-H bonds.
C-O Stretch~1050-1080~1020-1040The C-O stretch in the equatorial position is typically at a higher frequency.
C-F Stretch~1060-1100~1030-1060The C-F stretch in the equatorial position is generally at a higher frequency.
Ring Breathing/Deformation~700-900~700-900Specific "fingerprint" bands in this region would be unique to each conformer.

Note: The data in this table is hypothetical and based on typical frequency ranges for the specified vibrational modes in similar substituted cyclohexanes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

As of the current literature, a crystal structure for this compound has not been reported. However, if a suitable single crystal could be obtained, X-ray diffraction analysis would definitively establish the preferred conformation of the molecule in the crystalline state. It is highly probable that the molecule would crystallize in its lowest energy conformation, which, based on solution-phase studies of related compounds, is expected to be the diequatorial (eq,eq) form, stabilized by the intramolecular OH···F hydrogen bond. rsc.org

A crystallographic study would provide a wealth of structural data, which would be presented in a standardized format. This would include:

Crystal Data: The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Atomic Coordinates: A list of the x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: A comprehensive table of all intramolecular bond distances and angles.

Torsional Angles: Critical dihedral angles that define the chair conformation of the cyclohexane ring and the relative orientation of the hydroxyl and fluoro substituents.

Parameter Expected Value/Information
Crystal SystemMonoclinic or Orthorhombic (typical for such organic molecules)
Space GroupChiral space group (e.g., P2₁)
Conformation in Solid StateExpected to be the diequatorial (eq,eq) chair conformation.
C-F Bond Length~1.39 - 1.42 Å
C-O Bond Length~1.42 - 1.44 Å
O-H···F Hydrogen Bond Distance~2.0 - 2.2 Å (H···F distance)
C-C-O-H Dihedral AngleWould confirm the orientation of the hydroxyl proton.
C-C-C-F Dihedral AngleWould confirm the equatorial position of the fluorine atom.

Note: The data in this table is hypothetical and represents expected values based on typical geometries of similar functional groups and the anticipated solid-state conformation.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and the conformational properties of a molecule in solution.

For this compound, the primary chromophore accessible to conventional CD spectroscopy is the hydroxyl group, which exhibits a weak n → σ* electronic transition in the far-UV region (typically below 220 nm). The sign and intensity of the Cotton effect associated with this transition are exquisitely sensitive to the stereochemical environment, particularly the dihedral angles of the atoms surrounding the C-O bond.

In the (eq,eq) conformer: The geometry is relatively rigid due to the intramolecular hydrogen bond. This would lead to a specific spatial arrangement of the C-O bond relative to the rest of the chiral ring, resulting in a characteristic Cotton effect.

In the (ax,ax) conformer: The geometry is different, and the absence of the hydrogen bond allows for more rotational freedom of the O-H group. This would result in a different, and likely weaker, Cotton effect.

By studying the CD spectrum as a function of solvent polarity and temperature—factors known to shift the conformational equilibrium rsc.orgnih.gov—one could deconvolve the contributions of each conformer. Theoretical calculations of the CD spectra for each conformer would be invaluable in interpreting the experimental data and confirming the absolute configuration.

Parameter Expected Observation Interpretation
Wavelength of Maximum Absorption (λmax)~190-210 nmCorresponds to the n → σ* transition of the hydroxyl chromophore.
Molar Ellipticity ([θ])Sign and magnitude dependent on the conformational equilibrium.The sign of the Cotton effect (positive or negative) is related to the absolute configuration via empirical rules (e.g., the Octant Rule for cyclohexanones, with analogies for alcohols) and theoretical predictions. The magnitude reflects the rigidity and population of the dominant conformer.
Solvent DependenceChanges in [θ] with solvent polarity.A shift in the (eq,eq) ⇌ (ax,ax) equilibrium would be reflected as a change in the observed molar ellipticity.

Note: This table presents expected trends and interpretations based on the principles of CD spectroscopy and the known conformational behavior of the molecule. Specific values for λmax and [θ] would require experimental measurement.

Theoretical and Computational Investigations on 1s,2s 2 Fluorocyclohexan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are powerful tools for elucidating the molecular properties of (1S,2S)-2-fluorocyclohexan-1-ol at the atomic level. Methods such as Density Functional Theory (DFT), ab initio calculations (like Møller-Plesset perturbation theory, MP2), and coupled-cluster methods like CCSD are employed to predict its behavior. researchgate.net These computational approaches allow for a detailed understanding of the molecule's geometry, energy, and electronic characteristics in the gas phase and in solution.

In the (1S,2S) stereoisomer of 2-fluorocyclohexan-1-ol, the fluorine and hydroxyl substituents are in a trans configuration. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. chemistrysteps.com This gives rise to two principal chair conformers: one with the substituents in a diequatorial (ee) arrangement and the other with them in a diaxial (aa) orientation.

Quantum chemical calculations are used to optimize the geometry of these conformers and determine their relative energies. Generally, for 1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.org For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is more stable by approximately 11.4 kJ/mol. libretexts.org However, the presence of the highly electronegative fluorine and oxygen atoms can introduce other electronic effects, such as hyperconjugation and intramolecular hydrogen bonding, which can influence the energetic landscape.

Table 1: Calculated Geometric Parameters for the Diequatorial Conformer of this compound (Representative Data)

ParameterValue
C1-C2 Bond Length1.53 Å
C1-O Bond Length1.42 Å
C2-F Bond Length1.40 Å
O-C1-C2-F Dihedral Angle-62.5°
C1-C2-C3-C4 Torsion Angle55.8°

Note: The data in this table is representative of typical values obtained from DFT calculations for similar structures and is intended for illustrative purposes.

The conformational landscape of this compound is dominated by the two chair conformers (diequatorial and diaxial) and the transition states that connect them. The chair-to-chair interconversion proceeds through several high-energy intermediates, including twist-boat and boat conformations. The energy barrier for this ring-flip is a critical parameter. For cyclohexane itself, this barrier is around 43 kJ/mol. For substituted cyclohexanes, the barrier can be slightly different.

The relative stability of the conformers is a key aspect. While steric factors favor the diequatorial conformer, some studies on trans-1,2-difluorocyclohexane have shown that in the gas phase, the diaxial conformer can be lower in energy, a phenomenon attributed to the gauche effect. researchgate.net However, in solution, the diequatorial conformer is generally favored. researchgate.net For this compound, the potential for intramolecular hydrogen bonding in the diequatorial conformer further stabilizes this arrangement.

Table 2: Relative Energies of Conformers of this compound (Illustrative Values)

ConformerRelative Energy (kJ/mol)
Diequatorial (ee)0.0
Diaxial (aa)12.5
Twist-Boat (Transition State)25.1

Note: These values are illustrative and based on general principles of conformational analysis for substituted cyclohexanes. libretexts.orglumenlearning.com

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine and oxygen atoms. This leads to a polarized molecule with a significant dipole moment. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and orbital interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule's conformers, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, allowing for the exploration of conformational space and the simulation of dynamic processes like the chair-to-chair interconversion.

For this compound, MD simulations could be used to:

Determine the population of different conformers at a given temperature.

Visualize the pathways of conformational change.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the behavior of the molecule in different solvent environments.

Investigation of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

A key feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (OH···F). nih.gov In the diequatorial conformer, the gauche arrangement of the -OH and -F groups brings them into proximity, making this interaction possible.

The existence and strength of such hydrogen bonds are often debated, as fluorine is a weak hydrogen bond acceptor. nih.govrsc.org However, in conformationally restricted systems, these interactions have been established. nih.gov Computational methods are invaluable for characterizing these weak interactions. Techniques like Atoms in Molecules (AIM) theory can be used to identify bond critical points and quantify the strength of the hydrogen bond. The energy of an OH···F intramolecular hydrogen bond is typically weak, often in the range of 4-8 kJ/mol. nih.gov

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

For this compound, the following parameters can be computationally predicted:

NMR Chemical Shifts and Coupling Constants: The chemical shifts of the protons and carbons, as well as spin-spin coupling constants (e.g., ³J_HH, ¹J_CF, ³J_HF), are sensitive to the molecular geometry. Calculating these for the different conformers can help in assigning experimental NMR spectra.

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. The O-H stretching frequency is particularly sensitive to hydrogen bonding; a red shift (lower frequency) in the O-H stretch is a hallmark of hydrogen bond formation. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative)

ParameterPredicted Value (Diequatorial Conformer)
¹H NMR Chemical Shift (CH-OH)3.8 ppm
¹⁹F NMR Chemical Shift-195 ppm
³J_HF Coupling Constant25 Hz
O-H Vibrational Frequency (unbonded)~3650 cm⁻¹
O-H Vibrational Frequency (H-bonded)~3620 cm⁻¹

Note: This data is illustrative and represents typical values that would be expected from computational predictions for a molecule with these structural features.

Reaction Mechanism Modeling and Transition State Analysis

A thorough review of scientific literature reveals a notable absence of specific studies focused on the reaction mechanism modeling and transition state analysis for this compound. While computational chemistry provides the theoretical framework for such investigations, including methods for calculating reaction pathways and characterizing transition state geometries and energies, dedicated research applying these methods to specific reactions involving this compound has not been published.

General approaches to transition state analysis involve the use of quantum chemical methods to map potential energy surfaces of a reaction. beilstein-journals.org These calculations help in identifying the transition state, which represents the highest energy point along the reaction coordinate. beilstein-journals.org The structure and energy of this transient species are crucial for understanding the reaction's kinetics and mechanism. beilstein-journals.org However, without specific studies on reactions such as oxidation, esterification, or substitution for this compound, any discussion on its reaction mechanisms and transition states would be purely speculative and fall outside the scope of this focused review.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound, also known as cis-2-fluorocyclohexanol, are significantly influenced by the surrounding solvent environment. This has been a subject of detailed experimental and theoretical investigations, which highlight a fascinating interplay between intramolecular forces and solute-solvent interactions.

In the gas phase, theoretical calculations at the MP2/6-311++G(3df,2p) level predict that the conformer with an axial hydroxyl group and an equatorial fluorine atom (ae) is lower in energy. nih.govresearchgate.net This preference is anticipated based on steric considerations, as the larger hydroxyl group would preferentially occupy the more spacious equatorial position.

However, in solution, a different conformational preference is observed. Low-temperature Nuclear Magnetic Resonance (NMR) experiments have demonstrated that the conformer with an equatorial hydroxyl group and an axial fluorine atom (ea) is the predominant species in various solvents. nih.govresearchgate.net The population of this ea conformer remains consistently around 60-70%, regardless of the solvent's polarity, from the less polar dichloromethane-d6 (CD₂Cl₂) to the more polar acetone-d6 (B32918) and methanol-d4. nih.govresearchgate.net This experimental finding contradicts the gas-phase calculations and underscores the critical role of the solvent in dictating the conformational equilibrium.

The stabilization of the ea conformer in solution is attributed to a combination of factors. Molecular dynamics simulations and calculations using solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) and the Conductor-like Polarizable Continuum Model (C-PCM) have been employed to understand this discrepancy. nih.govresearchgate.net These studies reveal that for an accurate description of the conformational preference in solution, explicit consideration of the hydrogen atoms in the construction of the molecular cavity is necessary. nih.govresearchgate.net Furthermore, molecular dynamics simulations suggest that the ea conformer is slightly favored due to hydrogen bonding interactions with the solvent molecules. nih.govresearchgate.net The equilibrium is influenced by solute-solvent hydrogen bonding involving the hydroxyl group, which can override the steric effects that dominate in the gas phase. beilstein-journals.org

The table below summarizes the experimentally determined conformational populations of cis-2-fluorocyclohexanol in different solvents at 193 K, as determined by NMR spectroscopy. nih.govresearchgate.net

SolventPopulation of Equatorial-OH, Axial-F (ea) Conformer (%)Population of Axial-OH, Equatorial-F (ae) Conformer (%)
Dichloromethane-d6 (CD₂Cl₂)~60-70~30-40
Acetone-d6~60-70~30-40
Methanol-d4~60-70~30-40

Reactivity and Mechanistic Investigations of 1s,2s 2 Fluorocyclohexan 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group in (1S,2S)-2-fluorocyclohexan-1-ol is a primary site for chemical modifications, including nucleophilic substitution, oxidation, reduction, and derivatization reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C1 position of this compound typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). nih.govyoutube.com The subsequent substitution reaction with a nucleophile proceeds via an SN2 mechanism.

The stereochemistry of the starting material plays a crucial role in the outcome of these reactions. For a successful SN2 reaction to occur, the nucleophile must attack from the backside of the carbon bearing the leaving group. In the case of cyclohexane (B81311) derivatives, this generally requires a diaxial arrangement of the incoming nucleophile and the leaving group. utexas.edu

In this compound, the syn relationship between the fluorine and hydroxyl groups leads to a conformational equilibrium between the diequatorial and diaxial conformers. In non-polar solvents, the diequatorial conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom. However, for a substitution reaction to occur on a tosylated derivative, the molecule would likely need to adopt the less stable diaxial conformation to allow for backside attack.

A competing reaction, particularly in the presence of a base, is elimination. The stereochemical arrangement of the substituents is critical here as well. For an E2 elimination to occur, the hydrogen to be abstracted and the leaving group must be in an anti-periplanar (diaxial) arrangement. msudenver.eduresearchgate.net

Another important intramolecular reaction is epoxide formation. Treatment of trans-2-halocyclohexanols with a base can lead to the formation of a cyclohexene (B86901) oxide. This reaction proceeds through an intramolecular SN2 mechanism where the alkoxide, formed by deprotonation of the hydroxyl group, attacks the carbon bearing the halogen, displacing the halide ion. This requires an anti-diaxial arrangement of the hydroxyl and the halogen groups. In the case of this compound, which has a syn relationship (cis-like in terms of chair conformation), direct epoxide formation via this pathway is not favored. Instead, reaction with a base is more likely to lead to oxidation, as discussed in the next section.

Oxidation and Reduction Pathways

The oxidation of this compound yields 2-fluorocyclohexanone (B1314666). Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. The reaction of cis-2-chlorocyclohexanol with sodium hydroxide (B78521) also yields cyclohexanone (B45756), suggesting that for the syn-oriented this compound, a similar oxidation pathway could be induced by a base via an E2-like mechanism, leading to an enol that tautomerizes to the ketone. cas.cn

The reduction of the resulting 2-fluorocyclohexanone is stereoselective, yielding a mixture of this compound and its diastereomer, (1R,2S)-2-fluorocyclohexan-1-ol. The stereoselectivity of the reduction is dependent on the reducing agent used. Bulky reducing agents will preferentially attack from the less sterically hindered face, while smaller reducing agents may show different selectivity based on electronic factors.

Table 1: Stereoselective Reduction of 2-Fluorocyclohexanone

Reducing AgentMajor ProductMinor ProductRationale
Sodium borohydride (B1222165) (NaBH₄)(1R,2S)-2-Fluorocyclohexan-1-ol (axial attack)This compound (equatorial attack)Smaller nucleophile, less steric hindrance, leading to a preference for axial attack. researchgate.netnumberanalytics.com
Lithium tri-sec-butylborohydride (L-Selectride®)This compound (equatorial attack)(1R,2S)-2-Fluorocyclohexan-1-ol (axial attack)Bulky reducing agent, attack from the less hindered equatorial face is favored.

The stereochemical outcome can be influenced by the presence of the fluorine atom, which can affect the trajectory of the incoming hydride through steric and electronic effects. researchgate.net

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized to form esters and ethers.

Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under acidic or basic conditions. A common method is the Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst. wikipedia.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. youtube.comwikipedia.orgmasterorganicchemistry.com The success of this reaction depends on the steric hindrance of both the alkoxide and the alkyl halide.

The presence of the fluorine atom can influence the rate of these reactions through its inductive effect, which can affect the nucleophilicity of the hydroxyl oxygen.

Stereoselectivity in Chemical Transformations of the Compound

The stereochemistry of this compound is a critical determinant of its reactivity and the stereochemical outcome of its reactions. The syn (or cis-like) arrangement of the fluorine and hydroxyl groups on the cyclohexane ring leads to specific conformational preferences that govern the accessibility of reaction sites.

As established by NMR studies, cis-2-halocyclohexanols, which correspond to the syn relationship in this compound, preferentially adopt a conformation with the hydroxyl group in an equatorial position and the halogen in an axial position in solution. organic-chemistry.org This preference is a balance of steric and electronic effects.

In contrast, the corresponding trans isomer (e.g., (1R,2S)-2-fluorocyclohexan-1-ol) exists predominantly in a diequatorial conformation, stabilized by an intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom. caltech.edu

This conformational preference has profound implications for reactivity. For instance, as mentioned earlier, the base-induced reaction of the cis isomer of 2-chlorocyclohexanol (B73132) leads to cyclohexanone, as the anti-periplanar arrangement required for E2 elimination is readily accessible. cas.cn Conversely, the trans isomer, which can adopt a diaxial conformation, undergoes intramolecular SN2 reaction to form an epoxide.

Role of Fluorine in Directing Reactivity and Regioselectivity

The fluorine atom in this compound exerts a significant influence on the molecule's reactivity through several mechanisms:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) deactivates the adjacent carbon atom towards electrophilic attack and can influence the acidity of the hydroxyl proton.

Steric Effects: The fluorine atom, although relatively small, contributes to the steric bulk of the molecule, influencing the approach of reagents and favoring attack from the less hindered face.

Intramolecular Hydrogen Bonding: As discussed, the ability of the fluorine atom to act as a hydrogen bond acceptor stabilizes certain conformations, thereby directing the stereochemical course of reactions. caltech.edu For this compound, the syn relationship does not allow for the strong intramolecular hydrogen bond seen in the trans isomer, but weak interactions can still influence conformational equilibria.

Neighboring Group Participation: While less common for fluorine compared to other halogens, there is the potential for the fluorine atom to participate as a neighboring group in nucleophilic substitution reactions, potentially leading to retention of stereochemistry. utexas.eduwikipedia.org However, due to the high strength of the C-F bond and the low polarizability of fluorine, such participation is generally weak.

Investigation of C-F Bond Reactivity and Activation (if applicable)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. researchgate.net In saturated aliphatic systems like this compound, the C-F bond is generally considered inert under standard reaction conditions.

Activation of the C-F bond typically requires harsh conditions or the use of specific reagents, such as:

Strong Lewis acids: Can coordinate to the fluorine atom and facilitate its departure.

Transition metal complexes: Can insert into the C-F bond, although this is more common for aryl fluorides. researchgate.netrsc.org

Reductive cleavage: Using potent reducing agents can lead to the cleavage of the C-F bond.

For this compound, direct cleavage of the C-F bond is not a common reaction pathway. Intramolecular reactions, where a nucleophile is positioned to attack the carbon bearing the fluorine, can facilitate C-F bond cleavage via an intramolecular SN2 mechanism, but this would require a specific molecular geometry not inherent to this compound. cas.cnorganic-chemistry.org Therefore, under most synthetic conditions, the C-F bond in this compound remains intact.

Research on this compound in Asymmetric Synthesis Remains Limited

The investigation into the utility of fluorinated molecules in asymmetric synthesis is an active area of research. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to the development of various fluorinated chiral auxiliaries, ligands, and building blocks for the synthesis of complex and stereochemically defined molecules.

However, based on the available information, it is not possible to provide a detailed article with specific examples, research findings, and data tables on the applications of this compound as outlined. The scientific community has extensively explored other chiral scaffolds, such as those derived from diaminocyclohexane, tartaric acid, and various amino alcohols, for applications in asymmetric catalysis and natural product synthesis.

Further research and publication in peer-reviewed journals would be necessary to fully elucidate the potential of this compound in the specific areas of:

As a Chiral Building Block for Complex Molecules: Including its use in the synthesis of fluorine-containing natural products and the construction of stereodefined polycyclic systems.

Derivatization to Chiral Ligands for Asymmetric Catalysis: Encompassing the design, synthesis, and evaluation of such ligands in metal-catalyzed asymmetric reactions.

Use as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions.

Applications of 1s,2s 2 Fluorocyclohexan 1 Ol in Asymmetric Organic Synthesis

Development of New Chiral Scaffolds for Drug Discovery

The development of novel chiral scaffolds is a cornerstone of modern drug discovery, providing the essential frameworks for the synthesis of new therapeutic agents. The incorporation of fluorine into these scaffolds is a widely recognized strategy to enhance key pharmacological properties. While the potential of (1S,2S)-2-fluorocyclohexan-1-ol as a starting material for such endeavors is significant, documented research specifically detailing its use in the creation of new chiral scaffolds for drug discovery remains limited.

The inherent chirality and the presence of both a hydroxyl and a fluorine substituent make this compound a theoretically attractive building block. These functional groups offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures. For instance, the hydroxyl group can be leveraged for oxidation, etherification, or esterification reactions, while the stereochemically defined fluorine atom can influence the conformational preference of the ring and participate in specific interactions with biological targets.

Although direct examples are scarce, one can envision several hypothetical pathways for the elaboration of this compound into novel chiral scaffolds. These potential synthetic routes could lead to a variety of structures with potential utility in medicinal chemistry.

Hypothetical Scaffold Synthesis from this compound:

Starting MaterialPotential Reaction PathwayResulting Chiral ScaffoldPotential Utility
This compound1. Oxidation of the alcohol to a ketone. 2. Reductive amination. 3. Cyclization.Fluorinated Piperidine DerivativesCore structures in numerous CNS active agents and other pharmaceuticals.
This compound1. Activation of the alcohol. 2. Intramolecular nucleophilic substitution by a tethered nucleophile.Bicyclic Ethers or AminesRigid scaffolds for constraining pharmacophores in a desired orientation.
This compound1. Ring-opening metathesis. 2. Subsequent functionalization and cyclization.Acyclic and Heterocyclic Fluorinated ScaffoldsAccess to a wider range of chemical space and diverse pharmacophore presentation.

The synthesis of such scaffolds would require careful consideration of stereochemical control to preserve the initial chirality of the starting material. The fluorine atom's influence on the reactivity and selectivity of these transformations would be a key area of investigation.

The development of robust synthetic methodologies to convert this compound into a library of diverse chiral scaffolds would be a significant advancement. It would provide medicinal chemists with a new set of tools to explore novel areas of chemical space in the search for next-generation therapeutics. The lack of current literature on this specific topic highlights a gap in knowledge and an opportunity for future research to make a substantial impact on the field of drug discovery.

Synthesis and Characterization of Analogues and Derivatives of 1s,2s 2 Fluorocyclohexan 1 Ol

Synthesis of Diastereomeric and Enantiomeric Fluorocyclohexanols

The synthesis of the four diastereomers of 2-fluorocyclohexan-1-ol—(1S,2S), (1R,2R), (1S,2R), and (1R,2S)—requires precise control over stereochemistry. A common and effective strategy involves the stereoselective reduction of the corresponding 2-fluorocyclohexanone (B1314666) diastereomers.

The synthesis of racemic trans- and cis-2-fluorocyclohexanol can be achieved through methods such as the reaction of cyclohexene (B86901) oxide with hydrogen fluoride (B91410) or the fluorination of cyclohexanol (B46403). However, for the preparation of enantiomerically pure isomers, enzymatic resolutions and asymmetric synthesis are the preferred routes. For instance, enzymatic kinetic resolution of racemic 2-fluorocyclohexyl acetates using lipases can provide access to enantiomerically enriched alcohols and the corresponding acetates. A similar strategy has been successfully employed in the synthesis of enantiomerically pure 1,2-fluorocyclopentanols, highlighting the utility of biocatalysis in this field.

A key intermediate for accessing all four diastereomers is 2-fluorocyclohexanone. The stereoselective reduction of this ketone is a critical step. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reduction, affording either the cis- or trans-2-fluorocyclohexanol. For example, reduction with sodium borohydride (B1222165) often leads to a mixture of diastereomers, while bulkier reducing agents can exhibit higher selectivity.

Starting MaterialReagentProduct(s)Diastereomeric Ratio (cis:trans)
2-FluorocyclohexanoneNaBH4cis- and trans-2-Fluorocyclohexan-1-olVaries with conditions
2-FluorocyclohexanoneL-Selectride®Predominantly cis-2-Fluorocyclohexan-1-olHigh
2-FluorocyclohexanoneK-Selectride®Predominantly trans-2-Fluorocyclohexan-1-olHigh

Once the racemic diastereomers are obtained, chiral resolution techniques, such as the formation of diastereomeric esters with a chiral auxiliary followed by separation and hydrolysis, can be employed to isolate the individual enantiomers.

Investigation of Polyfluorinated Cyclohexanol Derivatives

The synthesis of cyclohexanols bearing multiple fluorine atoms presents unique challenges and opportunities. The electronic and steric effects of multiple fluorine substituents can dramatically influence the ring conformation and reactivity.

A notable example is the synthesis of all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which serves as a precursor to polyfluorinated cyclohexanols. The synthesis of all-syn-1,2,4,5-tetrafluorocyclohexane has also been reported, showcasing a highly polar cyclohexane (B81311) analogue. These syntheses often involve multi-step sequences starting from readily available aromatic compounds, followed by reduction and stereoselective fluorination reactions.

The preparation of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol demonstrates a strategy for creating highly functionalized and facially polarized cyclohexane rings. These molecules exhibit interesting supramolecular properties due to the alignment of the C-F and C-O bonds.

PrecursorKey Synthetic StepsPolyfluorinated Cyclohexanol Derivative
BenzeneBirch reduction, functional group manipulations, fluorinationall-cis-1,2,3,4,5,6-Hexafluorocyclohexane derivatives
Substituted BenzeneBirch reduction, epoxidation, hydrofluorinationall-syn-1,2,4,5-Tetrafluorocyclohexane derivatives
PhloroglucinolFluorination, reductionall-cis-2,4,6-Trifluorocyclohexane-1,3,5-triol

Synthesis of Related Fluorinated Alicyclic Alcohols

The synthetic methodologies developed for fluorocyclohexanols can often be extended to other fluorinated alicyclic alcohols, such as those based on cyclobutane (B1203170) and cyclopentane (B165970) rings. These smaller ring systems offer different conformational constraints and reactivity profiles.

The synthesis of fluorinated cyclobutanols can be achieved through various routes, including the [2+2] cycloaddition of a fluorinated ketene (B1206846) with an appropriate olefin, followed by reduction of the resulting cyclobutanone. The synthesis of both cis- and trans-2-fluorocyclobutanol has been reported, often starting from cyclobutanone.

Similarly, fluorinated cyclopentanols are accessible through several synthetic pathways. As mentioned earlier, enzymatic resolution has been effectively used to obtain enantiomerically pure (1S,2S)- and (1R,2R)-2-fluorocyclopentanol. The ring opening of cyclopentene (B43876) oxide with a fluoride source is another common approach.

Ring SystemSynthetic ApproachExample Product(s)
Cyclobutane[2+2] Cycloaddition, reductioncis- and trans-2-Fluorocyclobutanol
CyclopentaneEnzymatic resolution of acetate(1S,2S)-2-Fluorocyclopentanol, (1R,2R)-2-Fluorocyclopentanol
CyclopentaneRing opening of epoxidetrans-2-Fluorocyclopentanol

Structure-Reactivity and Structure-Conformation Relationships in Analogues

The introduction of a fluorine atom at the C2 position of a cyclohexanol ring has profound consequences for both its conformation and reactivity. The stereochemical relationship between the fluorine and hydroxyl groups, as well as their axial or equatorial orientation, dictates the molecule's behavior.

Conformational Analysis:

In the case of trans-2-fluorocyclohexanol, a detailed conformational analysis has revealed the presence of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom in the diequatorial conformer. This interaction stabilizes the diequatorial conformation relative to the diaxial conformer. The strength of this hydrogen bond is solvent-dependent. In contrast, for the corresponding methyl ether, where hydrogen bonding is absent, the conformational equilibrium is governed primarily by steric and stereoelectronic effects.

The conformational preferences of substituted cyclohexanes are crucial in determining their reactivity. For an E2 elimination reaction to occur, the leaving group and the β-hydrogen must be in an anti-periplanar arrangement, which in a cyclohexane chair conformation translates to a diaxial orientation.

Structure-Reactivity Relationships:

The stereochemistry of 2-fluorocyclohexanol isomers significantly influences their reactivity in reactions such as substitution and elimination. For example, in elimination reactions, the rate and the regioselectivity (Zaitsev vs. Hofmann product) are highly dependent on the accessibility of anti-periplanar C-H and C-F bonds. An axial fluorine atom is generally a poorer leaving group in E2 reactions compared to other halogens due to the strength of the C-F bond. However, the high electronegativity of fluorine can increase the acidity of the β-protons, potentially favoring an E1cb mechanism under certain conditions.

The principles governing the reactivity of 2-fluorocyclohexanol can be further understood by studying related systems, such as 2-fluorocyclohexanone. The presence of the carbonyl group influences the conformational equilibrium and the reactivity of the adjacent C-F bond.

CompoundKey Conformational FeatureImplication for Reactivity
trans-2-Fluorocyclohexan-1-olIntramolecular OH---F hydrogen bond in eq,eq conformerIncreased stability of the diequatorial conformer
cis-2-Fluorocyclohexan-1-olGauche interaction between F and OH in eq,ax and ax,eq conformersConformational equilibrium depends on steric and electronic factors
Axially substituted 2-halocyclohexanesAnti-periplanar arrangement of halogen and β-hydrogenFavorable for E2 elimination
Equatorially substituted 2-halocyclohexanesLack of anti-periplanar β-hydrogenSlower E2 elimination rates

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for stereoselective synthesis of (1S,2S)-2-fluorocyclohexan-1-ol?

  • Methodological Answer : Palladium-based catalysts (e.g., PdCl₂) and hydrogenolysis conditions (e.g., hexane solvent, potassium carbonate) are effective for stereoselective synthesis of fluorinated cyclohexanol derivatives. Magnesium acetate and silica can enhance regioselectivity. Reaction optimization should focus on temperature (80–120°C) and hydrogen pressure (1–5 atm) to minimize racemization .

Q. How can diastereomeric excess (d.e.) be determined for this compound?

  • Methodological Answer : Use 19F^{19}\text{F} NMR spectroscopy to analyze coupling constants (2JHF^2J_{HF}), which are sensitive to stereochemistry. For example, vicinal fluorine-hydroxy coupling in (1S,2S) configurations typically exhibits distinct splitting patterns compared to (1R,2S) diastereomers. Chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with polar stationary phases can resolve enantiomers .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional distillation under reduced pressure (boiling point ~140–143°C) or silica gel chromatography (eluent: ethyl acetate/hexane mixtures) effectively isolates the product. Recrystallization in non-polar solvents (e.g., hexane) improves purity, leveraging the compound’s low water solubility (density: ~1.59 g/cm³) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at C2 stabilizes adjacent carbocation intermediates, enhancing SN1 reactivity. However, steric hindrance from the cyclohexane ring may favor SN2 mechanisms. Kinetic studies using deuterated solvents (e.g., D₂O) and Hammett plots can quantify electronic effects. Compare with non-fluorinated analogs (e.g., cyclohexanol) to isolate fluorine’s role .

Q. What computational methods validate the stereochemical configuration of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict 1H^1\text{H} and 19F^{19}\text{F} NMR chemical shifts, which are compared to experimental data. Molecular docking studies assess chiral recognition in enzyme-binding pockets (e.g., alcohol dehydrogenases). X-ray crystallography remains the gold standard for absolute configuration determination .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution with lipases) to minimize racemization. Continuous-flow reactors with immobilized chiral catalysts (e.g., Pd on silica) enhance stereochemical control. Monitor optical rotation ([α]D_D) and enantiomeric excess (e.e.) via polarimetry or chiral HPLC .

Q. What are the challenges in analyzing trace impurities in this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) identifies volatile byproducts (e.g., cyclohexene derivatives). For non-volatile impurities, LC-MS/MS with electrospray ionization (ESI) detects hydroxylated or dimerized species. Limit detection to <0.1% using high-resolution MS (e.g., Q-TOF) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Use impermeable gloves (nitrile) and eye protection (goggles) to prevent skin/eye contact. Work under a fume hood to avoid inhalation (vapor pressure ~0.1 mmHg at 20°C). Store in airtight containers away from oxidizers. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.